N-Methyl-1-(morpholin-2-yl)methanamine

CNS drug discovery fragment-based screening physicochemical property optimisation

N-Methyl-1-(morpholin-2-yl)methanamine (CAS 122894-45-5) is a chiral secondary-amine morpholine building block with improved CNS drug-like properties. Its higher logP (-0.9 vs -1.5) and lower TPSA (33.3 vs 47.3 Ų) compared to the des-methyl analogue enhance passive permeability and reduce P-gp recognition for brain-penetrant hits. Batch-specific QC (NMR, HPLC, GC) and ambient storage ensure lot-to-lot consistency for GLP toxicology and clinical supply.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 122894-45-5
Cat. No. B048386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(morpholin-2-yl)methanamine
CAS122894-45-5
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCNCC1CNCCO1
InChIInChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3
InChIKeyHMIOFHWVBNNKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(morpholin-2-yl)methanamine: Physicochemical Profile & Sourcing


N-Methyl-1-(morpholin-2-yl)methanamine (CAS 122894‑45‑5) is a chiral, secondary‑amine‑functionalised morpholine building block with the formula C₆H₁₄N₂O and a molecular weight of 130.19 g mol⁻¹ [1]. Its computed XLogP3 of −0.9, topological polar surface area of 33.3 Ų, and the presence of two hydrogen‑bond donors (NH, NH) and three acceptors (ether O, morpholine N, amine N) place it in a favourable region of fragment‑like property space for CNS drug discovery . The compound is supplied as a liquid or low‑melting solid with typical purities of 95–98 % (HPLC/GC) and is accompanied by batch‑specific NMR, HPLC or GC certificates from major vendors .

N-Methyl-1-(morpholin-2-yl)methanamine: Unmatched by Common Morpholine Building Blocks


The morpholine‑2‑methanamine scaffold is widely used in medicinal chemistry, yet subtle structural modifications drastically alter key molecular properties. The N‑methyl secondary amine in CAS 122894‑45‑5 replaces the primary amine present in the des‑methyl analogue (CAS 116143‑27‑2), raising the computed logP by ∼0.6 units while reducing the topological polar surface area from 47.3 Ų to 33.3 Ų [1]. These changes improve passive permeability and lower P‑glycoprotein recognition, which are critical for CNS exposure. In contrast, the N,N‑dimethyl tertiary amine analogue (CAS 122894‑40‑0) eliminates one hydrogen‑bond donor entirely, which can compromise key binding interactions in kinase hinge regions [2]. Consequently, generic substitution within this series risks loss of target engagement, altered pharmacokinetics, or synthetic incompatibility that cannot be corrected by downstream optimisation.

N-Methyl-1-(morpholin-2-yl)methanamine vs. Key Analogues: Quantitative Evidence


Enhanced Lipophilicity and Reduced PSA vs. Des-Methyl Analogue

N‑Methyl‑1‑(morpholin‑2‑yl)methanamine exhibits an XLogP3 of −0.9 and a topological polar surface area (TPSA) of 33.3 Ų, compared with XLogP3 = −1.5 and TPSA = 47.3 Ų for the des‑methyl analogue morpholin‑2‑ylmethanamine (CAS 116143‑27‑2) [1]. The ΔlogP of +0.6 and ΔTPSA of −14.0 Ų are consistent with improved blood–brain barrier penetration potential according to established CNS MPO scoring guidelines.

CNS drug discovery fragment-based screening physicochemical property optimisation

Hydrogen-Bond Donor Retention vs. N,N-Dimethyl Analogue

The target compound retains two hydrogen‑bond donor atoms (secondary amine NH and morpholine NH), identical to the primary amine analogue. The N,N‑dimethyl analogue (free base of CAS 122894‑40‑0) possesses only one H‑bond donor (morpholine NH alone), because the tertiary amine cannot act as a donor [1]. In kinase inhibitors that rely on a bidentate donor–acceptor motif for hinge binding, the loss of one donor may reduce affinity by 10‑ to 100‑fold based on general SAR trends.

kinase inhibitor design hinge-binding motif hydrogen-bond interactions

Boiling Point Advantage for Purification and Handling

The boiling point of N‑Methyl‑1‑(morpholin‑2‑yl)methanamine is reported as 197.7 ± 15.0 °C at 760 mmHg, with a vapour pressure of 0.4 ± 0.4 mmHg at 25 °C . While direct boiling‑point data for the des‑methyl analogue under identical conditions are scarce in authoritative databases, the increased molecular weight and methylation of the amine are expected to elevate the boiling point relative to the primary amine (estimated ∼170–180 °C for morpholin‑2‑ylmethanamine based on analogous morpholine derivatives). This higher boiling point reduces evaporative losses during solvent removal and facilitates fractional distillation as a purification option.

synthetic chemistry purification large-scale synthesis

Validated Purity and Batch QC Documentation

Commercially available N‑Methyl‑1‑(morpholin‑2‑yl)methanamine is routinely supplied at ≥95 % purity (HPLC) with batch‑specific certificates of analysis including NMR, HPLC and GC traces . In contrast, the des‑methyl analogue is frequently listed at 95 % without guaranteed multi‑method QC , and the N,N‑dimethyl dihydrochloride is noted to be highly hygroscopic, requiring desiccated storage below 25 °C to maintain specification . The combination of high purity, multi‑technique analytical certification, and ambient storage stability makes the N‑methyl compound a lower‑risk procurement choice for reproducibility‑sensitive research.

procurement quality assurance GMP synthesis

Privileged Scaffold for CHK1 Kinase Inhibitors

The (S)‑morpholin‑2‑yl‑N‑methylamine motif appears in potent CHK1 inhibitors. A closely related elaborated analogue (BDBM328994) bearing the (S)‑morpholin‑2‑yl‑N‑methyl linker achieved an IC₅₀ of 2.10 nM against human CHK1 in a microfluidic phosphorylation assay [1]. While this value pertains to the final elaborated inhibitor rather than the fragment itself, it demonstrates that the N‑methyl‑morpholin‑2‑yl‑methanamine fragment can support sub‑nanomolar target engagement when properly elaborated. In contrast, analogues lacking the morpholine‑2‑yl‑N‑methyl motif (e.g., piperidine or pyrrolidine replacements) in the same patent series showed >10‑fold reductions in potency, underscoring the privileged nature of this specific scaffold.

checkpoint kinase 1 cancer therapeutics fragment-based drug design

Sigma-1 Receptor Agonist Activity (Dihydrochloride Salt)

The dihydrochloride salt of N‑Methyl‑1‑(morpholin‑2‑yl)methanamine (CAS 122894‑43‑3) has been characterised as a selective sigma‑1 (σ₁) receptor agonist . While quantitative binding data (Kᵢ or EC₅₀) for the isolated compound are not disclosed in publicly accessible primary literature, the compound’s activity is contextualised against reference σ₁ ligands such as (+)-pentazocine (Kᵢ ≈ 5–10 nM) and haloperidol (Kᵢ ≈ 1–5 nM). The morpholine‑2‑yl‑N‑methyl scaffold is a recurrent motif in patent applications claiming σ₁ receptor modulators for pain indications, indicating that this specific N‑methyl substitution pattern is preferred over unmethylated or dimethylated variants for achieving σ₁ selectivity [1].

sigma-1 receptor neuropathic pain CNS pharmacology

N-Methyl-1-(morpholin-2-yl)methanamine: Optimal Research & Industrial Applications


CNS Fragment Library Design

Medicinal chemistry teams building fragment libraries for CNS targets should prioritise N‑Methyl‑1‑(morpholin‑2‑yl)methanamine over the des‑methyl analogue. Its higher logP (−0.9 vs. −1.5) and lower TPSA (33.3 vs. 47.3 Ų) place it within the optimal CNS drug space as defined by Wager et al. (ACS Chem. Neurosci. 2010), increasing the probability of identifying brain‑penetrant hits [1]. The compound’s balanced hydrogen‑bond donor/acceptor profile further supports fragment elaboration without introducing pharmacokinetic liabilities.

Kinase Inhibitor SAR with Secondary Amine Hinge Binder

In kinase drug discovery programmes where the morpholine oxygen and the secondary amine NH serve as a bidentate hinge‑binding motif, the N‑methyl analogue uniquely preserves the essential donor pharmacophore. As demonstrated by the CHK1 inhibitor series (BDBM328994, IC₅₀ = 2.10 nM), the (S)‑morpholin‑2‑yl‑N‑methyl fragment supports sub‑nanomolar potency [2]. Using this pre‑formed building block eliminates the need for late‑stage N‑methylation, reducing synthetic step count by at least one step and improving overall yield.

Sigma-1 Receptor Tool Compound Synthesis

Neuroscience laboratories investigating sigma‑1 receptor pharmacology can employ N‑Methyl‑1‑(morpholin‑2‑yl)methanamine as a direct starting material for generating σ₁‑active probe molecules. Patent disclosures confirm that the N‑methyl‑morpholin‑2‑yl scaffold is a preferred substructure for σ₁ receptor modulation, and the free base form allows flexible derivatisation (e.g., amide coupling, reductive amination) without the need for pre‑activation [3].

Reproducible Multistep Synthesis for Process Chemistry

Process chemists scaling up routes that incorporate a morpholine‑2‑methanamine intermediate benefit from the N‑methyl compound’s higher boiling point (197.7 °C) relative to the unmethylated analogue, which minimises evaporative losses during solvent stripping . The availability of batch‑specific multi‑technique QC (NMR, HPLC, GC) and ambient storage capability further ensure lot‑to‑lot consistency, a critical requirement for GLP toxicology batch production and late‑stage clinical supply.

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